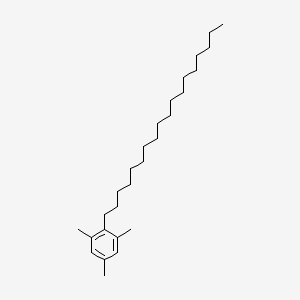
1-(2,4,6-Trimethylphenyl)octadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-2-octadecylbenzene is an organic compound with the molecular formula C27H48. It is also known by other names such as 1-(2,4,6-Trimethylphenyl)octadecane and 2,4,6-Trimethyl-n-octadecylbenzene . This compound is characterized by its aromatic benzene ring substituted with three methyl groups and a long octadecyl chain, making it a significant molecule in various chemical applications.
准备方法
The synthesis of 1,3,5-Trimethyl-2-octadecylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with octadecyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial production methods may involve similar alkylation processes but are optimized for large-scale production. These methods ensure high yields and purity of the final product, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
1,3,5-Trimethyl-2-octadecylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C), converting the aromatic ring to a cyclohexane derivative.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces cyclohexane derivatives.
科学研究应用
1,3,5-Trimethyl-2-octadecylbenzene has several scientific research applications:
Chemistry: It is used as a model compound in studies of alkylation reactions and aromatic substitution mechanisms.
Biology: The compound’s long alkyl chain makes it useful in studying membrane interactions and lipid bilayer behavior.
Medicine: Research into its potential as a drug delivery agent due to its hydrophobic properties and ability to interact with lipid membranes.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of 1,3,5-Trimethyl-2-octadecylbenzene involves its interaction with molecular targets through hydrophobic interactions and aromatic stacking. The long octadecyl chain allows it to embed into lipid membranes, affecting membrane fluidity and permeability. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
相似化合物的比较
1,3,5-Trimethyl-2-octadecylbenzene can be compared with other similar compounds such as:
1,3,5-Trimethylbenzene: Lacks the long alkyl chain, making it less hydrophobic and less effective in membrane interactions.
1,3,5-Trimethyl-2-hexadecylbenzene: Similar structure but with a shorter alkyl chain, affecting its physical properties and interactions.
2,4,6-Trimethyl-n-octadecylbenzene: Another name for the same compound, highlighting its structural features.
The uniqueness of 1,3,5-Trimethyl-2-octadecylbenzene lies in its combination of a highly substituted aromatic ring and a long alkyl chain, providing a balance of hydrophobicity and reactivity.
属性
CAS 编号 |
55282-67-2 |
|---|---|
分子式 |
C27H48 |
分子量 |
372.7 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-2-octadecylbenzene |
InChI |
InChI=1S/C27H48/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-25(3)22-24(2)23-26(27)4/h22-23H,5-21H2,1-4H3 |
InChI 键 |
SDJSEINVDXJJCL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=C(C=C1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















